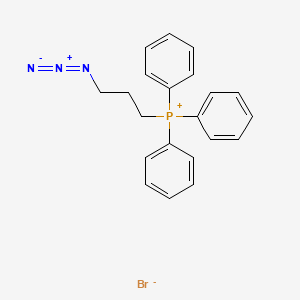
rac Duloxetine 3-Thiophene Isomer-d3 Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Duloxetine 3-Thiophene Isomer-d3 Oxalate: is a stable isotope of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate involves multiple steps, starting from the preparation of the thiophene ring, followed by the introduction of the deuterium label. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Deuterium Labeling:
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo substitution reactions, where functional groups are introduced or replaced using appropriate reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry:
Isotope Labeling Studies: The deuterium label makes the compound useful in studying reaction mechanisms and pathways.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Biology and Medicine:
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of Duloxetine.
Drug Metabolism: Used in studies to track the metabolic pathways and identify metabolites
Industry:
Quality Control: Employed in the pharmaceutical industry for quality control and validation of analytical methods.
Research and Development: Used in the development of new drugs and formulations
作用機序
The mechanism of action of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking the transporters responsible for their reabsorption into the presynaptic neuron. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
類似化合物との比較
Duloxetine: The parent compound, used as an antidepressant.
Venlafaxine: Another SNRI with a similar mechanism of action.
Desvenlafaxine: An active metabolite of Venlafaxine with similar therapeutic effects
Uniqueness: rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, offering insights that are not possible with non-labeled compounds .
特性
CAS番号 |
1346599-22-1 |
|---|---|
分子式 |
C20H21NO5S |
分子量 |
390.468 |
IUPAC名 |
3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChIキー |
LDKLJPXLAAGCEL-NIIDSAIPSA-N |
SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
同義語 |
N-(Methyl-d3)-γ-(1-naphthalenyloxy)-3-thiophenepropanamine Ethanedioate; rac-N-(Methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Oxalate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)



![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)

